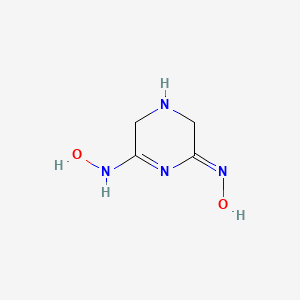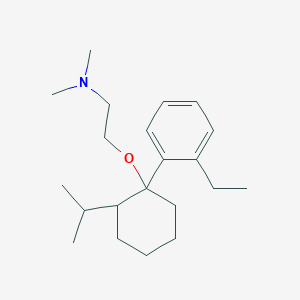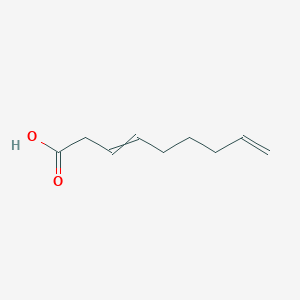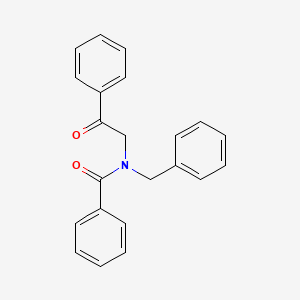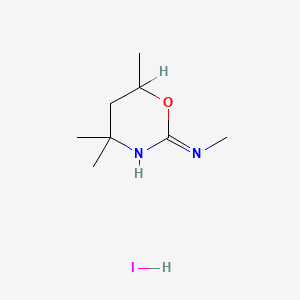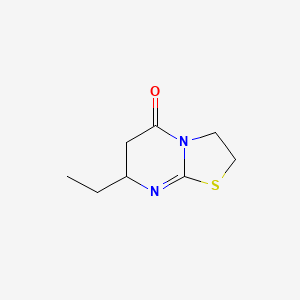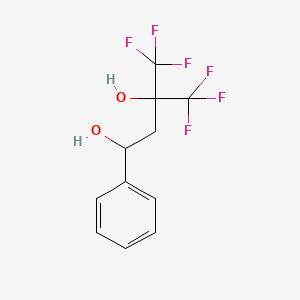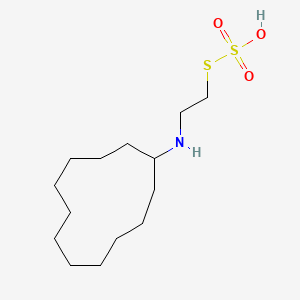
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is a complex organic compound that features a cyclododecyl group attached to an aminoethanethiol backbone, which is further esterified with hydrogen sulfate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of cyclododecylamine with 2-chloroethanethiol to form 2-cyclododecylaminoethanethiol. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The thiol group in 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to break the ester bond, yielding the corresponding alcohol and sulfate ion.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and sulfate ions.
Substitution: Various substituted aminoethanethiol derivatives.
Applications De Recherche Scientifique
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Tetradecyl hydrogen sulfate (ester): An anionic surfactant used in the treatment of varicose veins.
Dodecyl sulfate-based anionic surface-active ionic liquids: Used in various industrial applications.
Uniqueness: 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is unique due to its cyclododecyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
37018-33-0 |
|---|---|
Formule moléculaire |
C14H29NO3S2 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
(2-sulfosulfanylethylamino)cyclododecane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-14-10-8-6-4-2-1-3-5-7-9-11-14/h14-15H,1-13H2,(H,16,17,18) |
Clé InChI |
ZGSIHLYVXVPDJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)NCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
